3,5-DI(Thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carbothioamide
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Overview
Description
3,5-DI(Thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a heterocyclic compound that features a pyrazole ring substituted with thiophene groups. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DI(Thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of thiophene derivatives with hydrazonoyl halides under reflux conditions. One common method involves the use of dioxane as a solvent and triethylamine (TEA) as a base. The reaction mixture is refluxed for several hours, monitored by thin-layer chromatography (TLC), and the resulting solid is filtered, washed with ethanol, and dried .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-DI(Thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
3,5-DI(Thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 3,5-DI(Thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with various molecular targets. For instance, it can inhibit enzymes such as monoamine oxidase, which plays a role in neurotransmitter regulation . The compound’s thiophene and pyrazole rings allow it to interact with biological macromolecules, potentially disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,5-DI(Thiophen-2-YL)-1H-pyrazole: Similar structure but lacks the carbothioamide group.
4,5-Dihydro-1H-pyrazole-1-carbothioamide: Similar structure but lacks the thiophene groups.
Thiophene-2-carboxamide: Contains the thiophene ring but lacks the pyrazole structure.
Uniqueness
3,5-DI(Thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carbothioamide is unique due to the combination of its thiophene and pyrazole rings, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique electronic characteristics .
Properties
CAS No. |
870680-39-0 |
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Molecular Formula |
C12H11N3S3 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
3,5-dithiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide |
InChI |
InChI=1S/C12H11N3S3/c13-12(16)15-9(11-4-2-6-18-11)7-8(14-15)10-3-1-5-17-10/h1-6,9H,7H2,(H2,13,16) |
InChI Key |
XWHXWVILQHORFC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=S)N)C3=CC=CS3 |
Origin of Product |
United States |
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